molecular formula C10H13FN2O3 B2448428 tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate CAS No. 1956306-79-8

tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate

Cat. No. B2448428
CAS RN: 1956306-79-8
M. Wt: 228.223
InChI Key: GPOMTFFTXSMAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazine is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis. The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of another is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via formation of diazonium salt intermediate, could potentially be relevant to the synthesis or reactions of this compound .

Scientific Research Applications

NMR Studies

An interesting strategy to tag proteins with probes that can be observed with high sensitivity by NMR spectroscopy entails the use of tert-butyl groups (t Bu). Because they contain three chemically identical methyl groups, the t Bu moiety exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .

Safety and Hazards

While specific safety data for this compound is not available, similar compounds like tert-butyl 2-(fluoromethyl)-4-oxopiperidine-1-carboxylate have safety data available. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment is advised .

properties

IUPAC Name

tert-butyl 4-(fluoromethyl)-5-oxopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(15)7-5-13(6-11)8(14)4-12-7/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOMTFFTXSMAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(C(=O)C=N1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(fluoromethyl)-5-oxo-4,5-dihydropyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.